![molecular formula C16H26N2O B4897839 1-(4-butoxybenzyl)-4-methylpiperazine](/img/structure/B4897839.png)
1-(4-butoxybenzyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butoxybenzyl)-4-methylpiperazine, also known as BMBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promise in various fields of study, including neuroscience, pharmacology, and drug discovery. In
Scientific Research Applications
1-(4-butoxybenzyl)-4-methylpiperazine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is neuroscience, where 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to act as a potent and selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it an attractive target for the development of new antidepressant and anxiolytic drugs.
In addition to its potential applications in neuroscience, 1-(4-butoxybenzyl)-4-methylpiperazine has also been studied for its potential use in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-butoxybenzyl)-4-methylpiperazine is complex and involves the modulation of various neurotransmitter systems. One of the primary targets of 1-(4-butoxybenzyl)-4-methylpiperazine is the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-butoxybenzyl)-4-methylpiperazine acts as a selective antagonist of this receptor, blocking its activity and leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
In addition to its effects on the 5-HT1A receptor, 1-(4-butoxybenzyl)-4-methylpiperazine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which could have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-butoxybenzyl)-4-methylpiperazine are complex and depend on the specific target of the compound. In general, 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to have antidepressant and anxiolytic effects, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(4-butoxybenzyl)-4-methylpiperazine in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for its target receptors and enzymes, making it an attractive tool for studying various biochemical and physiological processes.
However, there are also limitations to using 1-(4-butoxybenzyl)-4-methylpiperazine in lab experiments. One of the primary limitations is the potential for off-target effects, as 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to interact with various other receptors and enzymes. Additionally, the synthesis of 1-(4-butoxybenzyl)-4-methylpiperazine can be challenging and requires specialized equipment and expertise.
Future Directions
There are many potential future directions for research on 1-(4-butoxybenzyl)-4-methylpiperazine. One area of study could be the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognition.
Another potential area of study could be the development of new antidepressant and anxiolytic drugs. 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Overall, 1-(4-butoxybenzyl)-4-methylpiperazine is a compound with many potential applications in scientific research. Its potency and selectivity make it an attractive tool for studying various biochemical and physiological processes, and its potential for the development of new drugs makes it an exciting area of study for the future.
Synthesis Methods
The synthesis of 1-(4-butoxybenzyl)-4-methylpiperazine involves the reaction of 1-(4-bromobutoxy)benzene with 4-methylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of 1-(4-butoxybenzyl)-4-methylpiperazine as a white crystalline solid with a melting point of 83-85°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-4-13-19-16-7-5-15(6-8-16)14-18-11-9-17(2)10-12-18/h5-8H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWBJAHBXSRIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422453 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.